molecular formula C18H23N3O B6977019 3-[6-(2-methylpiperidin-1-yl)-3,4-dihydro-2H-quinolin-1-yl]-3-oxopropanenitrile

3-[6-(2-methylpiperidin-1-yl)-3,4-dihydro-2H-quinolin-1-yl]-3-oxopropanenitrile

Cat. No.: B6977019
M. Wt: 297.4 g/mol
InChI Key: GYTWVQOLUPQLMU-UHFFFAOYSA-N
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Description

3-[6-(2-methylpiperidin-1-yl)-3,4-dihydro-2H-quinolin-1-yl]-3-oxopropanenitrile is a complex organic compound featuring a quinoline core linked to a piperidine ring and a nitrile group

Properties

IUPAC Name

3-[6-(2-methylpiperidin-1-yl)-3,4-dihydro-2H-quinolin-1-yl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-14-5-2-3-11-20(14)16-7-8-17-15(13-16)6-4-12-21(17)18(22)9-10-19/h7-8,13-14H,2-6,9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTWVQOLUPQLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC3=C(C=C2)N(CCC3)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(2-methylpiperidin-1-yl)-3,4-dihydro-2H-quinolin-1-yl]-3-oxopropanenitrile typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction where 2-methylpiperidine reacts with a suitable quinoline derivative.

    Attachment of the Nitrile Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The quinoline core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the nitrile group.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as acting as enzyme inhibitors or receptor modulators. Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-[6-(2-methylpiperidin-1-yl)-2H-quinolin-1-yl]-3-oxopropanenitrile: A structural isomer with potential differences in biological activity.

    3-[6-(2-methylpiperidin-1-yl)-3,4-dihydro-2H-quinolin-1-yl]-2-oxopropanenitrile: Another isomer with variations in the position of the nitrile group.

Uniqueness

The unique combination of a quinoline core, piperidine ring, and nitrile group in 3-[6-(2-methylpiperidin-1-yl)-3,4-dihydro-2H-quinolin-1-yl]-3-oxopropanenitrile provides a distinct chemical scaffold that can be exploited for various applications. Its structural features allow for a wide range of chemical modifications, making it a valuable compound in both research and industrial contexts.

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